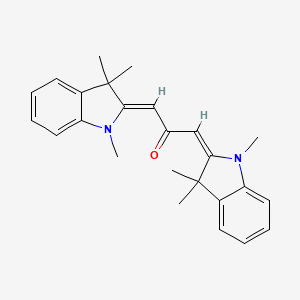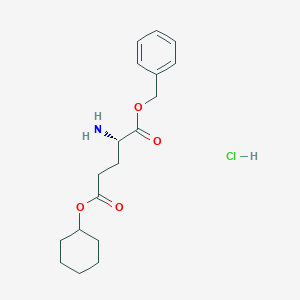
Guanosine 3',5'-cyclic monophosphorothioate, RP-isomer, triethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its ability to inhibit cGMP-dependent protein kinases, making it a valuable tool in biochemical research. It is often used to study the role of cGMP in various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt involves the modification of the guanosine moleculeThis is followed by the formation of the cyclic structure and the addition of the triethylammonium salt to enhance solubility and stability .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory preparation, with optimization for larger scale production. This includes the use of automated synthesizers and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group. It can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions and water or aqueous buffers for hydrolysis reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiophosphate derivatives, while hydrolysis reactions will result in the cleavage of the cyclic structure .
Applications De Recherche Scientifique
Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is widely used in scientific research due to its ability to inhibit cGMP-dependent protein kinases. This makes it a valuable tool for studying the role of cGMP in various cellular processes, including signal transduction, cell proliferation, and apoptosis . It is also used in the development of new therapeutic agents targeting cGMP-dependent pathways .
Mécanisme D'action
The compound exerts its effects by inhibiting cGMP-dependent protein kinases. It binds to the active site of these kinases, preventing the phosphorylation of target proteins. This inhibition disrupts the cGMP signaling pathway, leading to various cellular effects . The molecular targets of this compound include protein kinase G (PKG) isoforms Iα and Iβ .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Guanosine 3’,5’-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, RP-isomer, triethylammonium salt
- Guanosine 3’,5’-cyclic monophosphorothioate, β-phenyl-1,N²-etheno-8-bromo-, RP-isomer, sodium salt
- Guanosine 3’,5’-cyclic monophosphate, N²,2’-O-dibutyryl-, sodium salt
Uniqueness: Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is unique due to its specific inhibition of cGMP-dependent protein kinases. Its structure allows it to bind effectively to the active site of these kinases, making it a potent inhibitor. Additionally, the presence of the triethylammonium salt enhances its solubility and stability, making it more suitable for various experimental conditions .
Propriétés
IUPAC Name |
2-amino-9-(2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one;N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6PS.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17);4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVIQYPGQBMDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O6PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12280724.png)

![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12280734.png)
![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)



![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)


![[2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12280787.png)
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine](/img/structure/B12280791.png)
![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)
